
5-(4H)-イル-N-(3-(メチルチオ)フェニル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide is a chemical compound with multifaceted applications in various scientific fields
科学的研究の応用
The compound has a broad range of applications in scientific research:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential as a biochemical probe.
Medicine: : Explored for its possible therapeutic effects, such as anti-cancer and anti-inflammatory properties.
Industry: : Applied in the development of new materials with specific properties.
作用機序
Target of Action
The primary target of this compound is c-Met kinase . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular survival, growth, and migration. It is often overexpressed in various types of cancers, making it a potential target for anticancer therapies .
Mode of Action
The compound interacts with its target, c-Met kinase, by inhibiting its activity . This inhibition disrupts the signaling pathways downstream of c-Met, leading to a decrease in cellular proliferation and survival .
Biochemical Pathways
The compound’s action on c-Met kinase affects several biochemical pathways. The most notable is the Hepatocyte Growth Factor (HGF)/c-Met signaling pathway , which is involved in cell growth, motility, and morphogenesis . Inhibition of c-Met kinase disrupts this pathway, leading to reduced cell proliferation and increased cell death .
Result of Action
The compound’s action results in potent anti-tumor activity. It has demonstrated excellent activity against A549, MCF-7, and HeLa cancer cell lines . The compound’s ability to intercalate DNA also contributes to its anti-proliferative effects .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, oxidative conditions can facilitate the synthesis of triazolo[4,3-a]pyridine–quinoline linked diheterocycles . .
生化学分析
Biochemical Properties
The compound, 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide, has been found to interact with DNA, specifically intercalating into the DNA structure . This interaction can influence the function of various enzymes and proteins that interact with DNA.
Cellular Effects
In cellular studies, this compound has shown anti-proliferative effects against various cancer cell lines, including HepG2, HCT-116, and MCF-7 cells . It influences cell function by interacting with DNA, potentially affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide involves its intercalation into DNA . This can lead to changes in gene expression and can affect the activity of enzymes that interact with DNA.
Temporal Effects in Laboratory Settings
It has been found to have potent anti-proliferative effects against various cancer cell lines .
Subcellular Localization
The subcellular localization of 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide is likely to be the nucleus, given its interaction with DNA
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide involves a multi-step reaction pathway. Starting materials such as quinoxaline derivatives and triazole compounds are typically subjected to condensation reactions under controlled temperatures and in the presence of suitable catalysts. Reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and heating to temperatures around 100°C to 150°C.
Industrial Production Methods
Industrial production methods may involve large-scale reactors where the synthesis is optimized for high yield and purity. Parameters such as pressure, temperature, and reaction time are closely monitored. Purification processes typically include recrystallization and chromatography to ensure the final product meets stringent quality standards.
化学反応の分析
Types of Reactions it Undergoes
2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide undergoes various types of chemical reactions including:
Oxidation: : Reacts with oxidizing agents to form oxides.
Reduction: : Can be reduced under appropriate conditions, often involving hydrogenation.
Substitution: : Exhibits substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: : Sodium borohydride (NaBH4), hydrogen gas (H2) in the presence of a palladium catalyst.
Nucleophiles: : Halide ions, amines.
Major Products
Major products formed include derivatives with modified functional groups that can lead to new compounds with potentially enhanced properties or different applications.
類似化合物との比較
Similar Compounds
2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-chlorophenyl)acetamide
2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-(methoxy)phenyl)acetamide
2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-(ethylthio)phenyl)acetamide
Highlighting Its Uniqueness
The presence of the 3-(methylthio)phenyl group in 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide confers unique chemical and biological properties compared to its analogs. This structural variation can influence the compound’s reactivity and interaction with biological targets, making it a valuable subject for further research and application development.
特性
IUPAC Name |
2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-(3-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-12-21-22-18-19(26)23(15-8-3-4-9-16(15)24(12)18)11-17(25)20-13-6-5-7-14(10-13)27-2/h3-10H,11H2,1-2H3,(H,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZPOBMHKUHSBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
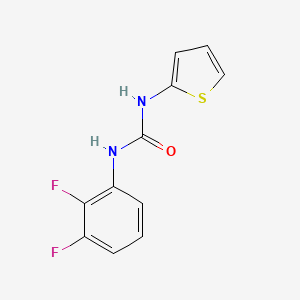
![6-methoxy-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2385337.png)

![6-Bromo-3-[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2385340.png)
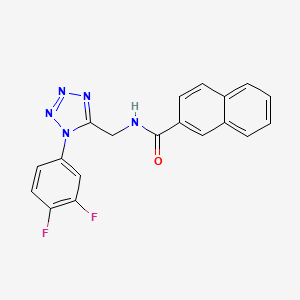
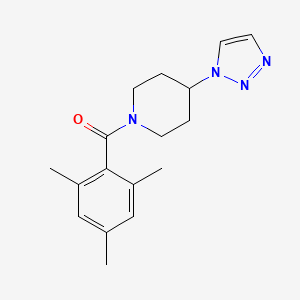
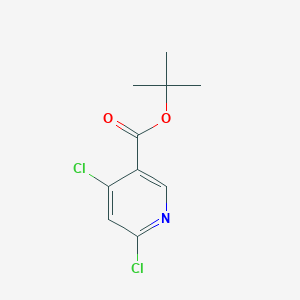
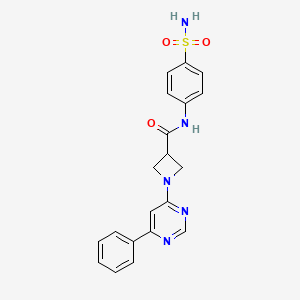



![2-Methyl-4-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy]pyridine](/img/structure/B2385355.png)

![1-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2385357.png)
